Etafedrine hydrochloride, also known as N-ethylephedrine hydrochloride, is a sympathomimetic agent primarily used as a bronchodilator in the treatment of asthma and other respiratory conditions. It belongs to the class of drugs known as beta-adrenergic agonists, specifically targeting beta-2 adrenergic receptors. This compound was historically available in both free base and hydrochloride salt forms, although it is no longer marketed commercially .
The synthesis of etafedrine hydrochloride involves the alkylation of ephedrine with ethyl iodide. This reaction typically occurs under controlled conditions to ensure high yield and purity. The subsequent formation of the hydrochloride salt is achieved by passing hydrogen chloride gas through a solution of ethylephedrine in diethyl ether .
Key Parameters for Synthesis:
The molecular formula for etafedrine hydrochloride is with a molar mass of approximately 229.75 g/mol . The structure features a phenyl group attached to a propanolamine backbone, with an ethyl group substituting at the nitrogen atom.
Structural Characteristics:
The stereochemistry is crucial for its biological activity, with specific configurations enhancing its affinity for beta-2 adrenergic receptors .
Etafedrine undergoes several notable chemical reactions:
Common Reagents:
Etafedrine acts primarily as a selective beta-2 adrenergic receptor agonist. This mechanism facilitates bronchodilation by relaxing bronchial smooth muscle and counteracting bronchoconstriction induced by agents such as acetylcholine or histamine. The drug's efficacy is confirmed by its ability to be blocked by beta-adrenoceptor antagonists like propranolol, establishing its action pathway .
Pharmacokinetics:
Etafedrine hydrochloride presents several physical and chemical properties:
Property | Value |
---|---|
Appearance | Solid powder |
Melting Point | 108–110 °C |
Water Solubility | 9.44 mg/mL |
LogP (octanol-water partition) | 2.07 |
pKa (strongest acidic) | 13.88 |
pKa (strongest basic) | 9.14 |
These properties indicate good solubility and moderate lipophilicity, which are favorable for pharmacological activity .
Historically, etafedrine was utilized primarily as a bronchodilator in treating asthma and other respiratory conditions due to its ability to selectively activate beta-2 adrenergic receptors without significant cardiovascular side effects associated with non-selective agents like ephedrine . While it has been discontinued in commercial markets, its chemical properties and mechanism of action continue to interest researchers exploring new therapeutic applications in respiratory medicine.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3